molecular formula C19H22N2O2S2 B2750626 4-butyl-3-{[(3-methylphenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 893790-47-1

4-butyl-3-{[(3-methylphenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione

Cat. No.: B2750626
CAS No.: 893790-47-1
M. Wt: 374.52
InChI Key: ATKUJCKSMFLZMB-UHFFFAOYSA-N
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Description

4-Butyl-3-{[(3-methylphenyl)methyl]sulfanyl}-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione is a benzothiadiazine derivative characterized by a sulfanyl group at position 3 substituted with a 3-methylbenzyl moiety and a butyl chain at position 2. This compound belongs to a class of molecules explored for diverse biological applications, including diuretic, antihypertensive, and antidiabetic properties, depending on substituent patterns .

Key structural features include:

  • Position 4: A butyl group (C₄H₉), enhancing lipophilicity and influencing pharmacokinetic properties.
  • Position 3: A [(3-methylphenyl)methyl]sulfanyl group, providing steric bulk and electronic effects that modulate receptor interactions.
  • Sulfonamide moiety: The 1,1-dione group is critical for hydrogen-bonding interactions, a common feature in bioactive benzothiadiazines .

Properties

IUPAC Name

4-butyl-3-[(3-methylphenyl)methylsulfanyl]-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S2/c1-3-4-12-21-17-10-5-6-11-18(17)25(22,23)20-19(21)24-14-16-9-7-8-15(2)13-16/h5-11,13H,3-4,12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKUJCKSMFLZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminobenzenesulfonamide

A common approach involves reacting 2-aminobenzenesulfonamide with triphosgene or carbonyl diimidazole to form the 1,2,4-benzothiadiazine-1,1-dione core. For example, in Reference Example 29 of patent AU2003231360A1, afloqualone was synthesized by treating 2-amino-5-methylsulfanylbenzoic acid with acetic anhydride, followed by cyclization. Adapting this method, 2-amino-4-butylbenzenesulfonamide can be cyclized using triphosgene in tetrahydrofuran (THF) at 0–5°C to yield 4-butyl-1,1-dioxo-1,2,4-benzothiadiazine.

Reaction Conditions

Step Reagent Solvent Temperature Yield
Cyclization Triphosgene THF 0–5°C 78%

Alkylation at Position 4

The butyl group is introduced early in the synthesis via alkylation of a secondary amine intermediate.

Reductive Amination

Condensing 2-nitrobenzenesulfonamide with butyraldehyde followed by hydrogenation (H₂/Pd-C) yields 4-butyl-2-aminobenzenesulfonamide, which is cyclized as described in Section 1.1.

Direct Alkylation

Treating 4H-1,2,4-benzothiadiazine-1,1-dione with butyl bromide in the presence of NaH in DMF at 60°C for 6 hours achieves N-alkylation.

Integrated Synthetic Route

Combining these steps, the optimized pathway is:

  • Sulfonamide Preparation : Synthesize 2-amino-4-butylbenzenesulfonamide via reductive amination of 2-nitrobenzenesulfonamide with butyraldehyde.
  • Core Cyclization : React with triphosgene to form 4-butyl-1,1-dioxo-1,2,4-benzothiadiazine.
  • Chlorination : Treat with POCl₃ to obtain 3-chloro derivative.
  • Sulfanyl Introduction : Substitute chlorine with (3-methylbenzyl)thiol in DMF/K₂CO₃.

Overall Yield : 42% (four steps).

Analytical Validation

Spectral Characterization

  • ¹H NMR : Aromatic protons at δ 7.2–7.6 ppm, butyl chain signals (δ 0.9–1.6 ppm), and (3-methylbenzyl)thiol methyl at δ 2.3 ppm.
  • IR : S=O stretches at 1150 cm⁻¹ and 1350 cm⁻¹.

Purity Assessment

HPLC analysis (C18 column, methanol/water) shows >98% purity.

Challenges and Mitigations

  • Low Cyclization Yields : Improved by slow addition of triphosgene at low temperatures.
  • Sulfanyl Group Oxidation : Conduct reactions under nitrogen to prevent disulfide formation.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions:

Reaction TypeReagents/ConditionsProductYieldKey Observations
Sulfoxide formationH₂O₂ (30%), CH₂Cl₂, 0–25°C, 2–4 hrs4-butyl-3-{[(3-methylphenyl)methyl]sulfinyl}-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione65–78%Selective oxidation without ring degradation
Sulfone formationmCPBA (1.2 eq), CHCl₃, reflux, 6 hrs4-butyl-3-{[(3-methylphenyl)methyl]sulfonyl}-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione82%Complete conversion confirmed by LC-MS

Mechanistic Insight :

  • Sulfur’s lone electron pairs make the sulfanyl group susceptible to electrophilic oxidation.

  • Steric hindrance from the 3-methylphenyl group slows reaction kinetics compared to simpler thioethers.

Reduction Reactions

The 1,1-dioxide moiety and butyl chain participate in hydrogenation:

Reaction TypeReagents/ConditionsProductYieldNotes
Dione reductionNaBH₄/EtOH, 50°C, 12 hrs4-butyl-3-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-benzothiadiazine-1-ol58%Partial reduction observed; unreacted dione recovered
Full hydrogenationH₂ (1 atm), Pd/C, EtOAc, 25°C4-butyl-3-{[(3-methylphenyl)methyl]sulfanyl}-1,2,3,4-tetrahydrobenzothiadiazine41%Ring saturation confirmed via ¹H NMR

Limitations :

  • Over-reduction leads to cleavage of the sulfanyl group in the presence of excess H₂ .

Nucleophilic Substitution

The butyl side chain and benzothiadiazine ring undergo alkylation/halogenation:

Target SiteReagents/ConditionsProductYieldSelectivity
Butyl chainClCH₂COCl, AlCl₃, 80°C4-(chloroacetyl)butyl-3-{[(3-methylphenyl)methyl]sulfanyl}-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione73%Chlorination at terminal carbon
Benzothiadiazine C7Br₂ (1 eq), AcOH, 40°C7-bromo-4-butyl-3-{[(3-methylphenyl)methyl]sulfanyl}-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione66%Electrophilic aromatic substitution favored at C7

Kinetic Analysis :

  • Halogenation at C7 proceeds 4× faster than at C5 due to electron-withdrawing effects of the dione .

Cross-Coupling Reactions

The aryl groups participate in palladium-catalyzed couplings:

Reaction TypeCatalysts/ConditionsProductYieldApplication
Suzuki-MiyauraPd(dppf)Cl₂, K₂CO₃, dioxane/H₂O, 90°C4-butyl-3-{[(3-methylphenyl)methyl]sulfanyl}-7-(pyridin-3-yl)-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione79%Bioactive analog synthesis
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C4-butyl-3-{[(3-methylphenyl)methyl]sulfanyl}-7-(morpholin-4-yl)-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione68%Amine functionalization for drug discovery

Optimization Data :

  • Suzuki couplings require >5 mol% Pd to overcome steric hindrance from the butyl group .

Acid/Base-Mediated Rearrangements

The sulfonamide group undergoes hydrolysis under extreme conditions:

Reaction TypeReagents/ConditionsProductYieldNotes
Acid hydrolysisH₂SO₄ (conc.), 120°C, 48 hrs4-butyl-3-mercapto-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione + 3-methylbenzyl alcohol34%Degradation pathway identified via HPLC
Base eliminationKOH (5M), EtOH, reflux, 6 hrs4-butyl-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione + (3-methylphenyl)methanethiol27%Competitive SN2 and E2 mechanisms

Stability Profile :

  • Compound remains stable in pH 4–9; degradation accelerates outside this range .

Photochemical Reactions

UV-induced dimerization has been observed:

ConditionsProductQuantum YieldApplication
UV-C (254 nm), CH₃CN, N₂ atmosphereDimeric benzothiadiazine-spirothietaneΦ = 0.12Potential use in photo-responsive materials

Key Challenges & Research Gaps

Experimental protocols should prioritize inert atmospheres and anhydrous solvents to minimize side reactions. Further studies are needed to explore enantioselective modifications and catalytic asymmetric syntheses.

Scientific Research Applications

Biological Activities

Research has indicated that compounds similar to 4-butyl-3-{[(3-methylphenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione exhibit a range of biological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of benzothiadiazine derivatives. For instance, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. They have shown promising results against various cancer types by inducing apoptosis and inhibiting cell cycle progression .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on specific enzymes relevant to metabolic disorders:

  • Acetylcholinesterase Inhibition : Compounds with similar moieties have been studied for their potential in treating Alzheimer's disease by inhibiting acetylcholinesterase activity .
  • α-Glucosidase Inhibition : Some derivatives have demonstrated effectiveness in managing Type 2 diabetes by inhibiting α-glucosidase, thereby reducing carbohydrate absorption .

Synthesis and Derivatives

The synthesis of this compound involves multiple steps that typically include:

  • Formation of the Benzothiadiazine Core : This involves reactions that create the dione structure integral to its activity.
  • Substitution Reactions : The introduction of butyl and methylphenyl groups enhances solubility and biological activity.

Case Study: Synthesis and Evaluation

A recent study synthesized a series of benzothiadiazine derivatives and evaluated their anticancer properties. The derivatives were tested against various cancer cell lines, showing significant inhibition compared to standard chemotherapeutics .

Pharmacological Insights

Pharmacological studies indicate that the compound may interact with specific biological targets:

  • Voltage-Gated Sodium Channels : Similar compounds have been shown to modulate sodium channels, which are critical in neuronal signaling and muscle contraction. This suggests potential applications in treating sodium channel-mediated diseases such as epilepsy .

Comparative Analysis of Related Compounds

Compound NameActivityReference
Compound AAnticancer
Compound BAcetylcholinesterase Inhibitor
Compound Cα-Glucosidase Inhibitor

Mechanism of Action

The mechanism of action of 4-butyl-3-{[(3-methylphenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .

Comparison with Similar Compounds

Key Observations:

Fluorinated benzylsulfanyl derivatives (e.g., 7-fluoro analogues) show improved metabolic stability, suggesting the target compound’s 3-methyl group may balance activity and stability .

Position 4 :

  • The butyl chain distinguishes the target compound from diazoxide (unsubstituted) and chlorothiazide (hydrogen). Longer alkyl chains (e.g., butyl vs. methyl) may prolong half-life by reducing renal clearance .

Biological Activity: Diazoxide’s 3-methyl and 7-chloro groups confer potassium channel-opening activity, unlike sulfamoyl-containing diuretics .

Comparison with Other Benzothiadiazines:

  • Triazolo Derivatives : Synthesized via Cu-catalyzed tandem cyclization of ynamides in PEG-400, enabling efficient C-N bond formation .
  • Chlorothiazide Analogues : Require regioselective sulfamoylation at position 7, often leading to isomer mixtures without careful optimization .

Pharmacological and Physicochemical Properties

Property Target Compound Diazoxide Chlorothiazide
LogP ~3.5 (estimated) 1.2 0.7
Solubility Low (lipophilic) Moderate High
Mechanism Hypothesized K⁺ opener K⁺ channel activator Na⁺/Cl⁻ cotransport inhibitor
Half-Life Prolonged (butyl chain) Short (~4 hours) Moderate (~3 hours)

Notes:

  • The target compound’s higher LogP (vs. diazoxide or chlorothiazide) suggests better tissue penetration but lower aqueous solubility .
  • Structural analogs with fused triazole rings (e.g., triazolo derivatives) exhibit unique bioactivity profiles, underscoring the impact of ring modifications .

Biological Activity

4-butyl-3-{[(3-methylphenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is a complex organic compound belonging to the benzothiadiazine family. This compound has garnered attention due to its potential therapeutic applications and diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C19H22N2O2S2C_{19}H_{22}N_2O_2S_2 with a molecular weight of 378.52 g/mol. The structure features a benzothiadiazine ring system, which is known for its significant pharmacological properties. The presence of the butyl group and the sulfanyl linkage enhances its biological activity.

The biological activity of 4-butyl-3-{[(3-methylphenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or other biochemical processes. This inhibition can lead to anti-inflammatory effects and modulation of various signaling pathways.
  • Receptor Binding : Studies suggest that this compound can bind to certain receptors, potentially leading to altered cellular responses. The binding affinity and selectivity can be assessed using advanced techniques like X-ray fluorescence spectrometry .

Biological Activities

The following table summarizes various biological activities reported for this compound:

Activity Description
Anti-inflammatoryInhibits pro-inflammatory cytokines and enzymes involved in inflammation.
AntioxidantScavenges free radicals, reducing oxidative stress in cells .
AnticancerExhibits cytotoxic effects on cancer cell lines by inducing apoptosis .
AntimicrobialShows activity against certain bacterial strains, inhibiting their growth .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Anti-inflammatory Effects : A study demonstrated that 4-butyl-3-{[(3-methylphenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione significantly reduced levels of inflammatory markers in animal models of arthritis. The compound was found to inhibit NF-kB signaling pathways, which are crucial in inflammation.
  • Anticancer Activity : Another research effort focused on its anticancer properties. The compound was tested against various cancer cell lines (e.g., breast and prostate cancer), showing a dose-dependent reduction in cell viability. Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways .
  • Antioxidant Properties : In vitro assays revealed that this compound effectively scavenged reactive oxygen species (ROS), contributing to its protective effects against oxidative stress-induced cellular damage .

Q & A

Q. How to address variability in reported IC₅₀ values across cell lines?

  • Methodological Answer : Standardize assay conditions (e.g., ATP-based viability kits, 48-h exposure). Account for cell-specific metabolism via cytochrome P450 inhibition assays. Cross-validate with CRISPR-edited isogenic cell lines to isolate genetic contributors .

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